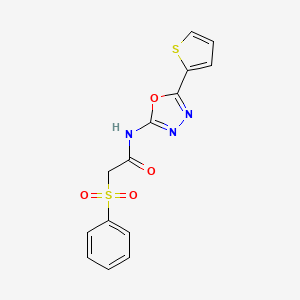

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Beschreibung

2-(Phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and an acetamide moiety at position 2. The acetamide is further modified with a phenylsulfonyl group, introducing strong electron-withdrawing characteristics.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c18-12(9-23(19,20)10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-22-11/h1-8H,9H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKJXJZLTREDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with phenylsulfonyl chloride under controlled conditions to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenylsulfonyl compounds .

Wissenschaftliche Forschungsanwendungen

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound likely enhances polarity and thermal stability compared to thioether-linked analogs (e.g., compound 2a , mp ~200°C). Sulfonamide-containing derivatives (e.g., 4b ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions .

- Aromatic Systems : Thiophene (in the target compound) and benzofuran (in 5d ) are π-rich heterocycles that may improve binding to hydrophobic enzyme pockets. However, benzofuran derivatives (e.g., 5d ) are associated with tyrosinase inhibition, while indole-based compounds (e.g., 2a ) show anticancer activity .

Synthetic Routes :

- The target compound may be synthesized via S-alkylation of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(phenylsulfonyl)acetamide, analogous to methods used for pyrazine derivatives (e.g., compound 4 in ) .

- Ultrasonic-assisted synthesis (as in and ) could optimize reaction efficiency, reducing time and improving yields compared to conventional heating .

Biological Activity: Anticancer Potential: Indole- and benzothiazole-containing oxadiazoles (e.g., 2a) demonstrate moderate anticancer activity, likely due to intercalation or kinase inhibition. Enzyme Inhibition: Sulfonamide derivatives (e.g., 4b) show anti-proliferative effects, possibly via carbonic anhydrase or topoisomerase inhibition. The phenylsulfonyl group in the target compound may confer analogous mechanisms .

The target compound’s phenylsulfonyl group may reduce electron density, enhancing reactivity toward nucleophilic targets .

Biologische Aktivität

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound notable for its complex structure, which includes a phenylsulfonyl group, a thiophene moiety, and an oxadiazole ring. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : Approximately 304.33 g/mol

- Structural Features : The presence of the oxadiazole ring is significant for its stability and biological activity. The thiophene ring contributes to the electronic properties that may enhance interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this class. For instance, derivatives of oxadiazole have been investigated for their ability to inhibit dengue virus polymerase, showing promising results in vitro. Notably, compounds with structural similarities to this compound exhibited submicromolar activity against all four serotypes of the dengue virus .

Antimicrobial Activity

The compound's biological evaluation has also indicated potential antimicrobial properties. Similar sulfonamide derivatives have been reported to exhibit significant antibacterial effects against various pathogens. This suggests that this compound might share these properties due to its structural components.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps typical for complex organic molecules. Understanding the SAR is crucial for optimizing its biological activity. Modifications in the thiophene or oxadiazole rings can significantly alter the compound's potency and selectivity against biological targets.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

- Dengue Virus Inhibition : A study reported a series of oxadiazole derivatives that demonstrated strong inhibitory effects on dengue virus polymerase. The most potent compounds exhibited IC50 values in the low micromolar range against all four serotypes .

- Antimicrobial Screening : A range of phenylsulfonamide derivatives were tested against common bacterial strains. Results indicated that modifications in the sulfonamide group significantly influenced antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.